(S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile
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Overview
Description
(S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile is a chiral compound with a unique structure that includes an oxazolidinone ring, a hydroxymethyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile typically involves the formation of the oxazolidinone ring followed by the introduction of the hydroxymethyl and nitrile groups. One common method involves the reaction of an amino alcohol with a cyanohydrin under acidic conditions to form the oxazolidinone ring. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction using formaldehyde and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Ethers, esters
Scientific Research Applications
(S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazolidinone ring can act as a scaffold for binding to biological targets, while the hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
®-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile: The racemic mixture, containing both enantiomers.
2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)propionitrile: A structurally similar compound with a propionitrile group instead of an acetonitrile group.
Uniqueness
(S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture
Properties
Molecular Formula |
C6H8N2O3 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-[(5S)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]acetonitrile |
InChI |
InChI=1S/C6H8N2O3/c7-1-2-8-3-5(4-9)11-6(8)10/h5,9H,2-4H2/t5-/m0/s1 |
InChI Key |
YSAAMCRFBKSYCH-YFKPBYRVSA-N |
Isomeric SMILES |
C1[C@H](OC(=O)N1CC#N)CO |
Canonical SMILES |
C1C(OC(=O)N1CC#N)CO |
Origin of Product |
United States |
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